molecular formula C14H16N4O3 B11052349 [5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile

[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11052349
M. Wt: 288.30 g/mol
InChI Key: PKDRBMIZBUWEDQ-UHFFFAOYSA-N
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Description

5-Amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide: is a complex organic compound featuring a furan ring substituted with various functional groups, including amino, tert-butyl, cyano, and hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Incorporation of the cyano groups: Cyanation reactions using reagents like sodium cyanide or potassium cyanide are employed.

    Attachment of the hydroxyethoxy group: This can be done through etherification reactions using ethylene glycol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethoxy groups.

    Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.

    Substitution: The furan ring and its substituents can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include primary amines.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(tert-butyl)-4-cyano-3(2H)-furanone
  • 2-(tert-Butyl)-4-cyano-5-hydroxy-3(2H)-furanone
  • 5-Amino-2-(tert-butyl)-4-cyano-3(2H)-furanone

Uniqueness

The presence of both cyano and hydroxyethoxy groups in 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide makes it unique compared to similar compounds. These functional groups confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3-ylidene]propanedinitrile

InChI

InChI=1S/C14H16N4O3/c1-13(2,3)14(20-5-4-19)11(9(6-15)7-16)10(8-17)12(18)21-14/h19H,4-5,18H2,1-3H3

InChI Key

PKDRBMIZBUWEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OCCO

Origin of Product

United States

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